molecular formula C15H20N2O2 B6897175 1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea

1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea

Cat. No.: B6897175
M. Wt: 260.33 g/mol
InChI Key: CGIGEKMCWOVWOB-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclopropyl group, a chromenyl moiety, and an ethylurea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbene.

    Coupling with Ethylurea: The final step involves the coupling of the chromenyl intermediate with ethylurea under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced urea derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea involves its interaction with specific molecular targets and pathways. The chromenyl moiety may interact with enzymes or receptors, while the urea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-methylurea: Similar structure with a methyl group instead of an ethyl group.

    1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-phenylurea: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea is unique due to the specific combination of its cyclopropyl, chromenyl, and ethylurea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-(3,4-dihydro-2H-chromen-4-yl)-1-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-17(11-7-8-11)15(18)16-13-9-10-19-14-6-4-3-5-12(13)14/h3-6,11,13H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIGEKMCWOVWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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